Fmoc-L-2-(3-Thienyl)-glycine
Overview
Description
Fmoc-L-2-(3-Thienyl)-glycine: is a derivative of glycine, where the amino acid is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a thienyl group. This compound is primarily used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Fmoc-D-(3-thienyl)glycine, also known as Fmoc-L-2-(3-Thienyl)-glycine, is primarily used in the field of proteomics and peptide synthesis . Its primary targets are the amino acids in polypeptides, where it serves as a protected glycine derivative .
Mode of Action
As an Fmoc protected glycine derivative, Fmoc-D-(3-thienyl)glycine interacts with its targets by being incorporated into polypeptides . This compound confers a high level of flexibility when incorporated into polypeptides due to the least sterically hindered nature of glycine .
Result of Action
The result of Fmoc-D-(3-thienyl)glycine’s action is the successful incorporation into polypeptides, contributing to the synthesis and modification of these molecules . This can have various downstream effects depending on the specific role of the polypeptide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-2-(3-Thienyl)-glycine typically involves the protection of the amino group of glycine with the Fmoc group, followed by the introduction of the thienyl group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-L-2-(3-Thienyl)-glycine can undergo oxidation reactions, where the thienyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the thienyl group is reduced to a thiol or a thioether.
Substitution: Substitution reactions can occur at the thienyl group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Chemistry: Fmoc-L-2-(3-Thienyl)-glycine is widely used in solid-phase peptide synthesis, where it serves as a building block for the synthesis of peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs.
Medicine: this compound is used in the development of therapeutic peptides and peptidomimetics
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a reagent in chemical synthesis.
Comparison with Similar Compounds
- Fmoc-L-2-Thienylalanine
- Fmoc-L-3-Thienylalanine
- Fmoc-Gly(3-Thienyl)-OH
Comparison: Fmoc-L-2-(3-Thienyl)-glycine is unique due to its specific structure, which includes both the Fmoc protecting group and the thienyl group. This combination allows for specific interactions and applications in peptide synthesis and biological research. Compared to similar compounds, this compound offers distinct advantages in terms of stability and reactivity.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJSFSUCQXAJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372143-96-9 | |
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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